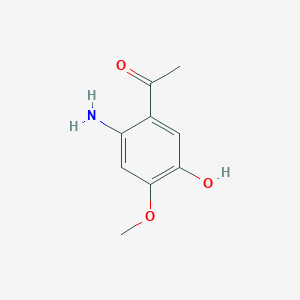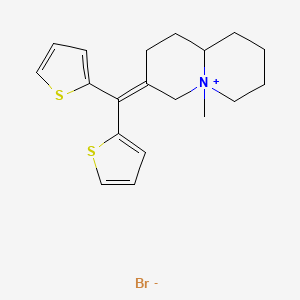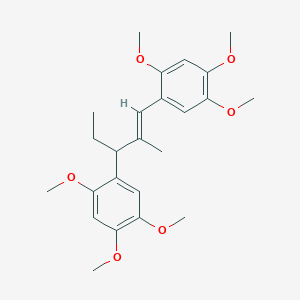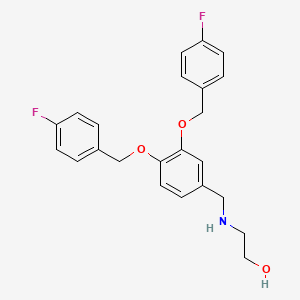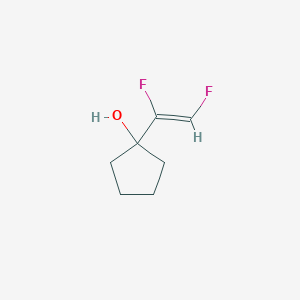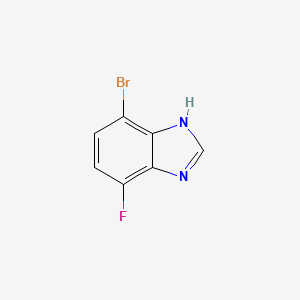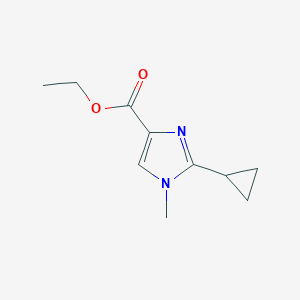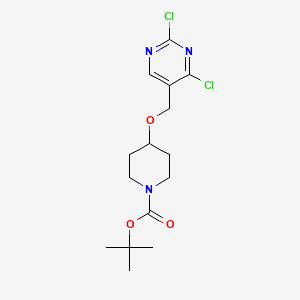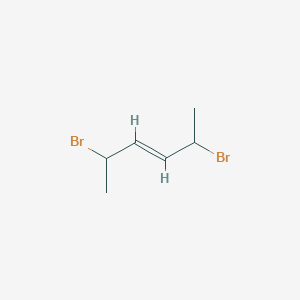
2,5-Dibromohex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromohex-3-ene is an organic compound characterized by the presence of two bromine atoms attached to a six-carbon chain with a double bond between the third and fourth carbon atoms. This compound is a type of alkene, which means it contains a carbon-carbon double bond, and it exhibits geometric isomerism due to the restricted rotation around this double bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dibromohex-3-ene can be synthesized through the bromination of hex-3-ene. The reaction typically involves the addition of bromine (Br2) to hex-3-ene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a stream of hex-3-ene in a controlled environment to ensure complete reaction and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromohex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form hex-3-yne.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) in dichloromethane or hydrogen bromide (HBr) in acetic acid.
Major Products
Substitution: 2,5-dihydroxyhex-3-ene or 2,5-dialkoxyhex-3-ene.
Elimination: Hex-3-yne.
Addition: 2,3,5,6-tetrabromohexane or 2,5-dibromo-3-hexanol.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-dibromohex-3-ene involves its reactivity due to the presence of the bromine atoms and the double bond. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the double bond allows for electrophilic addition reactions. These properties enable the compound to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromohex-3-ene
- 2,4-Dibromohex-3-ene
- 2,5-Dibromohexane
Uniqueness
2,5-Dibromohex-3-ene is unique due to the specific positioning of the bromine atoms and the double bond, which imparts distinct reactivity and properties compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C6H10Br2 |
|---|---|
Molekulargewicht |
241.95 g/mol |
IUPAC-Name |
(E)-2,5-dibromohex-3-ene |
InChI |
InChI=1S/C6H10Br2/c1-5(7)3-4-6(2)8/h3-6H,1-2H3/b4-3+ |
InChI-Schlüssel |
UQLCVPMPXJDZPX-ONEGZZNKSA-N |
Isomerische SMILES |
CC(/C=C/C(C)Br)Br |
Kanonische SMILES |
CC(C=CC(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





